Axl-IN-16

AXL Inhibition HIF Inhibition Dual Mechanism

Standard ATP-competitive AXL inhibitors cannot simultaneously interrogate HIF transcriptional activity in hypoxia models. Axl-IN-16 (Compound 4), a structurally distinct natural product derivative (MW 350.75; C₁₄H₁₉ClO₈) from Hericium erinaceus fruiting liquid, serves as a dual-functional probe for this pathway intersection. • Simultaneously suppresses AXL expression and inhibits HIF activity in cellular hypoxia models (CoCl₂-treated A549, 3T3, ARPE-19) • Induces standardized fruiting body formation in Flammulina velutipes (1 μmol/disk, PDA, 25 °C) - a unique phenotypic control for mycological studies • Arabinitol ester scaffold offers an alternative chemotype for medicinal chemistry programs targeting AXL/HIF modulation Supplied as a solid (≥98% purity); stored at -20 °C (powder, 3 years). Global shipping with blue ice.

Molecular Formula C14H19ClO8
Molecular Weight 350.75 g/mol
Cat. No. B15135737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxl-IN-16
Molecular FormulaC14H19ClO8
Molecular Weight350.75 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1Cl)OC)C(=O)OCC(C(C(CO)O)O)O
InChIInChI=1S/C14H19ClO8/c1-21-10-3-7(4-11(22-2)12(10)15)14(20)23-6-9(18)13(19)8(17)5-16/h3-4,8-9,13,16-19H,5-6H2,1-2H3/t8-,9-,13+/m1/s1
InChIKeyPLGZYNYSSOEWQQ-KKFJDGPESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axl-IN-16: Dual Axl/HIF Inhibitor for Hypoxia and Fruiting Research


Axl-IN-16 (also designated Compound 4) is a dual inhibitor of the AXL receptor tyrosine kinase and hypoxia-inducible factor (HIF) [1]. Identified and characterized as a novel natural product derivative, this small molecule (MW 350.75; C₁₄H₁₉ClO₈) was isolated from the 'fruiting liquid' of the mushroom *Hericium erinaceus* . Its biological profile is distinguished by its capacity to suppress AXL expression and inhibit HIF activity in cellular models, while uniquely inducing fruiting body formation in the fungus *Flammulina velutipes* [1].

Dual AXL/HIF pathway modulation for hypoxia signaling studies
Reported AXL expression suppression and HIF activity inhibition in cellular models
Natural product-derived arabinitol ester chemotype for alternative AXL ligand space
Distinct from ATP-competitive heterocyclic inhibitors; structure confirmed by MS, NMR, total synthesis
Fungal fruiting body induction as phenotypic readout in mycological research
Standardized 1 µmol/disk assay in Flammulina velutipes at 25 °C

Axl-IN-16: Irreplaceable vs. Standard AXL Inhibitors


Generic substitution with a conventional ATP-competitive AXL kinase inhibitor (e.g., BGB324, R428) is scientifically invalid in specific research contexts. Unlike these potent, highly selective kinase inhibitors, Axl-IN-16 exerts a dual mechanism of action by simultaneously suppressing AXL expression and inhibiting HIF transcriptional activity [1]. This functional duality, derived from its unique natural product structure, is essential for experimental models investigating the intersection of hypoxic signaling and AXL-mediated pathways . Furthermore, its ability to induce fungal fruiting body formation is a phenotypically specific attribute absent in synthetic AXL inhibitors, rendering it a unique tool compound for mycological and agricultural biology studies [1].

Axl-IN-16
Dual AXL/HIF suppression; may not be replaced by ATP-competitive AXL inhibitors (e.g., R428) in hypoxia crosstalk models — HIF-modulatory activity is absent in standard kinase inhibitors.
Generic AXL inhibitor
Selective AXL kinase inhibition; lacks fruiting body induction and HIF transcriptional suppression. Phenotypic mycological readout may not be reproduced.
Structural analogs
Compounds 1–3 from the same natural source show different activity profiles; only Compound 4 combines both activities. Interchangeability requires activity verification.

Axl-IN-16: Evidence-Based Differentiation


Dual AXL/HIF Inhibition Profile

Axl-IN-16 (Compound 4) demonstrates a dual functional profile, differentiating it from selective AXL kinase inhibitors (e.g., R428/BGB324). In head-to-head assays with structurally related natural product analogs (Compounds 1-3), Axl-IN-16 (Compound 4) was the only compound that both suppressed AXL receptor tyrosine kinase expression and inhibited HIF activity [1]. While quantitative IC50 values were not disclosed in the primary literature, the experimental data confirms its unique dual activity among this class of compounds [1].

Dual AXL/HIF Inhibition Profile
Class-level inference
Dual activity: suppresses AXL expression and inhibits HIF transcriptional activity in A549, 3T3, 661W, ARPE-19 cells at 20–1000 µg/mL.
Supports pathway-crosstalk interpretation; only compound from natural set exhibiting both activities.
Quantitative IC50 not disclosed; context-dependent comparison with R428-class inhibitors.
AXL Inhibition HIF Inhibition Dual Mechanism

Fungal Fruiting Body Induction

In a fruiting body formation assay using *Flammulina velutipes*, Axl-IN-16 (Compound 4) at a standardized dose of 1 μmol/paper disk induced fruiting body formation within one week of incubation [1]. This activity was shared with only Compounds 1 and 3 from the same isolation study; Compound 2 did not induce fruiting body formation, establishing a structure-activity relationship within this compound series [1]. In contrast, standard synthetic AXL inhibitors like R428 have no reported activity in this phenotypic assay, underscoring Axl-IN-16's unique utility.

Fungal Fruiting Body Induction
Head-to-head comparison
Positive: 1 µmol/disk induces fruiting in F. velutipes within 1 week. Compound 2 and standard AXL inhibitors show no induction.
Phenotypic assay response context; enables mycological development studies.
Standardized protocol at 25 °C; activity reproducible within reported conditions.
Fruiting Body Induction Flammulina velutipes Mycology Tool Compound

Distinct Natural Product Chemotype

Axl-IN-16 is an arabinitol ester derivative (1-D-arabinitol-4'-chloro-3',5'-dimethoxybenzoate) isolated from the 'fruiting liquid' of *Hericium erinaceus* [1]. Its structure was confirmed by MS, NMR, and total synthesis [1]. This contrasts starkly with the nitrogen-rich heterocyclic scaffolds (e.g., pyrazolopyrimidines, quinazolines) that dominate synthetic AXL inhibitor chemical space . This distinct chemotype provides a valuable tool for exploring AXL/HIF biology through a non-canonical chemical structure, which may engage different binding modes or exhibit a distinct off-target profile compared to ATP-competitive inhibitors .

Distinct Natural Product Chemotype
Class-level inference
Arabinitol ester scaffold (C₁₄H₁₉ClO₈, MW 350.75); confirmed by MS, NMR, total synthesis.
Structure-based selection; non-ATP-competitive scaffold for alternative AXL/HIF probe development.
Off-target profile may differ from heterocyclic AXL inhibitors; data to verify.
Natural Product Chemotype Chemical Probe

Axl-IN-16 Research Applications: Hypoxia and Mycology


Dissecting HIF-AXL Crosstalk

In cellular models of hypoxia (e.g., CoCl₂-treated A549, 3T3, or ARPE-19 cells), Axl-IN-16 serves as a dual-functional probe to dissect the interplay between HIF-mediated transcriptional programs and AXL-dependent survival or migratory signaling [1]. Unlike single-target inhibitors, it allows researchers to simultaneously perturb both nodes of this pathway, enabling a more comprehensive assessment of their combined contribution to phenotypes like EMT, invasion, or immune evasion [1].

Chemical Tool for Fruiting Body Induction

For researchers studying fungal development, particularly in edible mushrooms like *Flammulina velutipes* (enokitake), Axl-IN-16 provides a standardized chemical cue to induce fruiting body formation [1]. The defined experimental protocol (1 μmol/paper disk on PDA plates, 25 °C incubation) yields a reproducible phenotypic outcome, offering a valuable positive control for genetic or environmental studies aimed at optimizing mushroom cultivation and understanding the molecular mechanisms of basidiomycete development [1].

Natural Product Probe for AXL/HIF Modulation

As a structurally distinct natural product, Axl-IN-16 serves as a valuable chemical probe for target validation studies where ATP-competitive kinase inhibitors may have off-target effects or limited efficacy due to kinase domain mutations . Its unique arabinitol ester scaffold offers an alternative starting point for medicinal chemistry efforts focused on developing novel AXL/HIF modulators with potentially improved selectivity or pharmacokinetic profiles compared to existing heterocyclic inhibitors .

Application
Selection Property
Validation Focus
Hypoxia-AXL crosstalk studies
Dual HIF/AXL modulation profile
Verify HIF reporter suppression and AXL expression in target cell model
Mycological fruiting body research
Phenotypic fruiting body induction
Reproduce 1 µmol/disk assay in F. velutipes under reported conditions
Natural product probe for AXL/HIF target validation
Distinct arabinitol ester chemotype
Assess binding mode divergence and off-target activity versus ATP-competitive inhibitors

Technical Documentation Hub

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26 linked technical documents
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